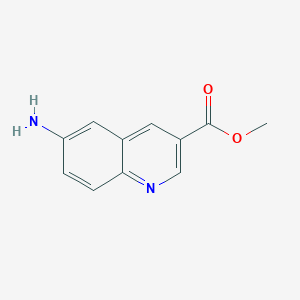

Methyl 6-aminoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-aminoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . The IUPAC name for this compound is methyl 6-amino-3-quinolinecarboxylate .

Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,12H2,1H3 .Chemical Reactions Analysis

Quinoline synthesis involves various chemical reactions. Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes . Other reactions include the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 202.21 . Its physical and chemical properties include a high GI absorption, BBB permeant, and it is not a P-gp substrate . It has a consensus Log Po/w of 1.51, indicating its lipophilicity . Its water solubility is 0.727 mg/ml .Scientific Research Applications

C-H Bond Functionalization

Methyl 6-aminoquinoline-3-carboxylate is utilized in C-H bond functionalization methodology. The process involves using an 8-aminoquinoline directing group for the palladium-catalyzed β-functionalization of N-methylated amino acids and peptides. This method allows the introduction of aryl, alkyl, and alkenyl side chains into the molecular structure. The technique is versatile and pivotal for the synthesis of complex natural products like cyclopeptide alkaloids abyssenine A and mucronine E, showcasing the compound's importance in organic chemistry and drug discovery (Kinsinger & Kazmaier, 2018).

Fluorescent Anion Sensing

The compound is integral in the development of fluorescent anion sensors. Studies have shown that derivatives of N-methyl quinolinium exhibit remarkable properties for sensing various anions, including halide, acetate, pyrophosphate, and nucleotide anions, in aqueous solutions. The sensing mechanism is attributed to fluorescence quenching, which is facilitated by the compound's structural properties and the presence of N-methylated quinolyl moieties (Dorazco‐González et al., 2014).

Alkylation and Arylation of Carbon-Hydrogen Bonds

This compound plays a crucial role in the alkylation and arylation of carbon-hydrogen bonds, particularly in carboxylic acid derivatives. This application is significant in the synthesis of natural products and their analogues, offering a simplified and efficient approach to complex chemical synthesis. The use of the compound allows for selective monoarylation and diarylation of methyl groups, demonstrating its versatility and effectiveness in organic synthesis (Shabashov & Daugulis, 2010).

Synthesis of Unnatural Amino Acids

In addition to its role in functionalizing amino acid C-H bonds, this compound is also used in the synthesis of protected unnatural amino acids. The process involves the installation of directing groups and protection of amino groups, leading to a wide array of substituted phenylalanines and other amino acid derivatives. This method is highly convergent and employs readily available starting materials, highlighting the compound's importance in the field of peptidomimetics and drug discovery (Tran & Daugulis, 2012).

Metal Sensing Properties

The compound is also instrumental in developing metal sensing properties. Studies have shown that certain derivatives can act as dual fluorescence chemosensors for metal ions like Al3+ and Zn2+, providing a significant enhancement in emission intensity. This property is crucial for applications in environmental monitoring and the development of new sensory materials (Hazra et al., 2018).

Mechanism of Action

Target of Action

Quinoline-based compounds, which include methyl 6-aminoquinoline-3-carboxylate, have been reported to have diverse biological activities . They have shown potential as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease agents, and more .

Mode of Action

Quinoline-containing compounds have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline-based compounds are known to interact with multiple biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 1.77 (iLOGP), 1.57 (XLOGP3), 1.61 (WLOGP), 1.05 (MLOGP), and 1.57 (SILICOS-IT), with a consensus Log Po/w of 1.51 . These properties may impact the compound’s bioavailability.

Result of Action

Quinoline-containing compounds have been reported to have potential antitumor effects .

Safety and Hazards

The safety and hazards associated with “Methyl 6-aminoquinoline-3-carboxylate” include the need to avoid breathing dust/fume/gas/mist/vapors/spray . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Future Directions

“Methyl 6-aminoquinoline-3-carboxylate” has potential applications in the field of medicinal chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research could focus on developing new synthesis protocols and exploring its potential biological and pharmaceutical activities .

Properties

IUPAC Name |

methyl 6-aminoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZKPZCHRURLRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=CC(=CC2=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one](/img/structure/B2430318.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2430319.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2430323.png)

![8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430324.png)

![2,6-dichloro-N-[(6-chloropyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2430326.png)

![2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430328.png)

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![5-cyclopropyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-3-carboxamide](/img/structure/B2430340.png)